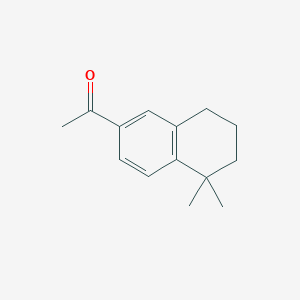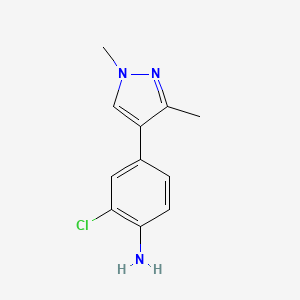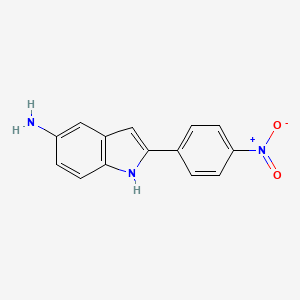
2-(4-nitrophenyl)-1H-indol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenyl)-1H-indol-5-amine is an organic compound that belongs to the class of indole derivatives. This compound features a nitrophenyl group attached to the second position of the indole ring and an amine group at the fifth position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-1H-indol-5-amine typically involves the following steps:
Nitration of Phenylhydrazine: Phenylhydrazine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrophenylhydrazine.
Fischer Indole Synthesis: The 4-nitrophenylhydrazine is then subjected to Fischer indole synthesis with an appropriate ketone or aldehyde to form the indole ring.
Amination: The resulting indole derivative is then aminated at the fifth position using suitable amination reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Catalysts and automated systems may be employed to enhance reaction efficiency and control.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-1H-indol-5-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, particularly at the third position.
Oxidation: The amine group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(4-aminophenyl)-1H-indol-5-amine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
Scientific Research Applications
2-(4-nitrophenyl)-1H-indol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and natural product analogs.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-1H-indol-5-amine depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitrophenyl)-1H-indole: Lacks the amine group at the fifth position.
2-(4-aminophenyl)-1H-indol-5-amine: The nitro group is reduced to an amine group.
5-nitro-2-phenyl-1H-indole: The nitro group is at the fifth position instead of the fourth.
Uniqueness
2-(4-nitrophenyl)-1H-indol-5-amine is unique due to the specific positioning of the nitrophenyl and amine groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for targeted interactions in medicinal chemistry and material science applications.
Properties
Molecular Formula |
C14H11N3O2 |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-1H-indol-5-amine |
InChI |
InChI=1S/C14H11N3O2/c15-11-3-6-13-10(7-11)8-14(16-13)9-1-4-12(5-2-9)17(18)19/h1-8,16H,15H2 |
InChI Key |
GFOUCOFEOVIFDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


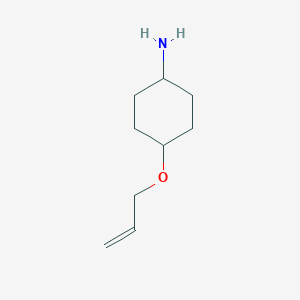
![Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]-](/img/structure/B13883982.png)
![2-Nitro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B13883990.png)
![N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide](/img/structure/B13884007.png)
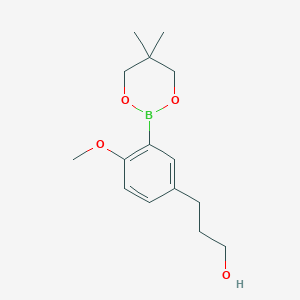
![2-[(2-aminoacetyl)amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B13884013.png)
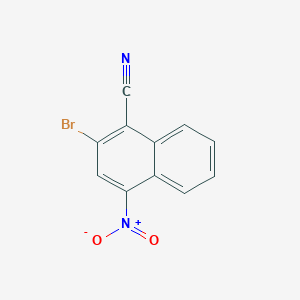
![2-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13884022.png)
![5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884023.png)
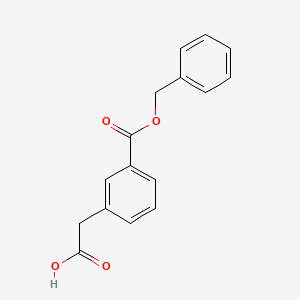
![2-[1-(Benzylamino)propyl]aniline](/img/structure/B13884037.png)

